

IUPAC name for 4-Bromo-5-methylisatin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-5-methylisatin

Cat. No.: B030822

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Chemical Identity and Nomenclature

The compound with the common name **4-Bromo-5-methylisatin** is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 4-bromo-5-methyl-1H-indole-2,3-dione[1]

Synonyms:

- 4-Bromo-5-methylisatin[2]
- 4-Bromo-5-methyl-2,3-indolinedione[2]
- 4-Bromo-5-methyl-1H-indole-2,3-dione[2][3]

CAS Number: 147149-84-6[1][2][3]

Chemical Formula: C₉H₆BrNO₂[1][2]

Physicochemical Properties

The key physical and chemical properties of **4-Bromo-5-methylisatin** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	240.05 g/mol	[1]
Appearance	Yellow crystalline solid / Dark red crystal	[3][4]
Melting Point	250-254 °C	[4]
Solubility	Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)	[3]
Purity	>98.0%	[3]
Density	1.63 g/cm ³ (predicted)	[3]
LogP	~2.14 (predicted)	[3]

Synthesis of 4-Bromo-5-methylisatin

The synthesis of substituted isatins can be achieved through various methods. A common and effective approach is the Sandmeyer isatin synthesis, which involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine, followed by cyclization in the presence of a strong acid.

Experimental Protocol: Sandmeyer Synthesis

This protocol describes a representative method for the synthesis of **4-Bromo-5-methylisatin** starting from 3-bromo-4-methylaniline.

Materials:

- 3-bromo-4-methylaniline
- Chloral hydrate
- Hydroxylamine hydrochloride
- Sodium sulfate, anhydrous

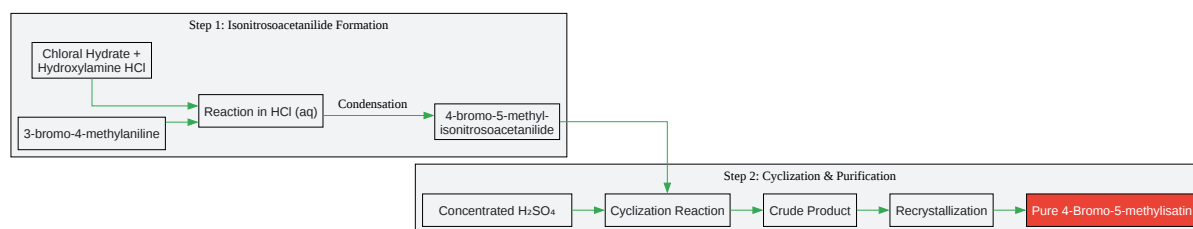
- Concentrated hydrochloric acid
- Concentrated sulfuric acid
- Water
- Ethanol

Procedure:

- Isonitrosoacetanilide Formation:
 - In a 1 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve 3-bromo-4-methylaniline (1 equivalent) in a solution of concentrated hydrochloric acid and water.
 - In a separate flask, dissolve chloral hydrate (1.1 equivalents) and anhydrous sodium sulfate in water.
 - Add the chloral hydrate solution to the aniline solution.
 - In a third flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) in water.
 - Heat the aniline-chloral hydrate mixture to 60-70 °C and add the hydroxylamine hydrochloride solution portion-wise over 30 minutes.
 - Continue heating and stirring for an additional 1-2 hours. The intermediate, 4-bromo-5-methyl-isonitrosoacetanilide, will precipitate upon cooling.
 - Filter the precipitate, wash with cold water, and dry thoroughly.
- Cyclization to Isatin:
 - Pre-heat concentrated sulfuric acid to 70-80 °C in a beaker with stirring.
 - Carefully add the dried 4-bromo-5-methyl-isonitrosoacetanilide intermediate in small portions to the hot sulfuric acid. The addition should be controlled to maintain the

temperature below 90 °C.

- After the addition is complete, stir the mixture at 80 °C for 30 minutes.
- Cool the reaction mixture to room temperature and pour it onto crushed ice.
- The crude **4-Bromo-5-methylisatin** will precipitate.
- Purification:
 - Filter the crude product and wash it with a large amount of cold water until the washings are neutral to litmus paper.
 - Recrystallize the crude product from glacial acetic acid or ethanol to yield pure **4-Bromo-5-methylisatin** as a crystalline solid.



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Synthetic pathway for **4-Bromo-5-methylisatin**.

Spectroscopic Characterization

The structural confirmation of **4-Bromo-5-methylisatin** is typically achieved through various spectroscopic techniques.^[1]

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, a singlet for the methyl group protons, and a broad singlet corresponding to the N-H proton of the isatin core. The positions of the aromatic protons will be influenced by the electron-withdrawing bromine atom and the electron-donating methyl group.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the two carbonyl carbons (C2 and C3) of the isatin ring at the downfield region. Resonances for the six aromatic carbons and one methyl carbon will also be present.
- Mass Spectrometry (MS): Mass spectral analysis will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).^[1]

Biological Activities and Applications

Isatin and its derivatives are recognized for their wide spectrum of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.^{[5][6]} While specific studies on **4-Bromo-5-methylisatin** are limited, the isatin core is associated with several pharmacological properties.

- Antimicrobial and Antiviral Activity: Many isatin derivatives have demonstrated potent activity against various strains of bacteria, fungi, and viruses.^{[5][7]} The presence of halogens on the aromatic ring can enhance the lipophilicity and, consequently, the antimicrobial efficacy of the compound.^[8]
- Anticancer Potential: Substituted isatins have been investigated as inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.^[9] Their antiproliferative effects have been observed in several cancer cell lines.
- Anticonvulsant Properties: The isatin scaffold is a known pharmacophore for anticonvulsant activity, with several derivatives showing promising results in preclinical models of epilepsy.^[5]

- Applications in Organic Synthesis: As a functionalized building block, **4-Bromo-5-methylisatin** serves as a key intermediate in the synthesis of more complex heterocyclic compounds and bioactive molecules.[3] The bromine atom provides a reactive site for cross-coupling reactions, allowing for further molecular diversification.

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- To cite this document: BenchChem. [IUPAC name for 4-Bromo-5-methylisatin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030822#iupac-name-for-4-bromo-5-methylisatin]

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